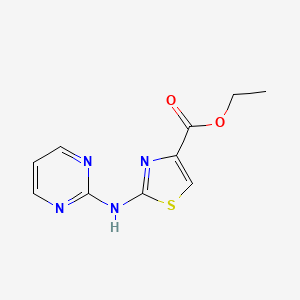

2-(嘧啶-2-基氨基)噻唑-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate is a chemical compound that holds promise for a wide range of applications in scientific experiments, research, and industry. Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .

Synthesis Analysis

The synthesis of Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate involves several steps. Ethyl bromopyruvate (2 mol) and thiourea (3 mol) in 100 mL of ethanol (99.9%) are refluxed for 24 hours . The progress of the reaction is monitored by TLC (petroleum ether: ethyl acetate, 1:3) .Molecular Structure Analysis

The molecular structure of thiazoles, including Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate, is characterized by a five-aromatic ring with a general formula of C3H3NS . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis

Thiazoles, including Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate, show similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .科学研究应用

- Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate and its derivatives have demonstrated antimicrobial potential . Researchers have synthesized various pyrimidine scaffolds and evaluated their activity against bacterial and fungal strains. These compounds could contribute to combating microbial infections.

- In the context of fibrosis, compounds containing pyrimidine moieties have shown promise. For instance:

- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate exhibit potent anti-fibrotic activities . These compounds could be valuable in addressing fibrosis-related conditions.

- Pyrimidine derivatives have been explored as potential inhibitors of collagen synthesis. Examples include compounds that act on hepatic stellate cells, such as N2,N4-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide (HOE-077) and 2-(benzo[d][1,3]dioxol-5-yl)thiazole (CW209292) .

- Sorafenib, a VEGFR-2 and PDGF-β inhibitor, reduces collagen deposition in liver fibrosis models . While not directly related to Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate, this highlights the importance of targeting growth factor receptors in fibrotic diseases.

- Researchers continue to explore novel synthetic methodologies to enhance druglikeness and ADME-Tox properties of pyrimidine-based compounds . These efforts contribute to drug discovery and development.

Antimicrobial Activity

Anti-Fibrotic Properties

Inhibition of Collagen Synthesis

VEGFR-2 and PDGF-β Inhibition

Drug Development

Other Biological Activities

未来方向

Thiazoles, including Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate, are an adaptable heterocycle present in several drugs used in cancer therapy . They show notable pharmacological actions, making them significant potential compounds in the chemical world . This suggests that there is a promising future for the development and application of Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate in various fields, especially in medicinal chemistry.

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities . They have been used as starting materials for the synthesis of a wide range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Mode of Action

Thiazole derivatives have been known to interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems .

Biochemical Pathways

Thiazole derivatives have been known to activate or stop certain biochemical pathways .

Result of Action

Thiazole derivatives have shown significant antibacterial and antifungal potential .

属性

IUPAC Name |

ethyl 2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c1-2-16-8(15)7-6-17-10(13-7)14-9-11-4-3-5-12-9/h3-6H,2H2,1H3,(H,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJGYZMDSOQVHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC2=NC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2365227.png)

![5-tert-butyl 3-ethyl 2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B2365228.png)

![1-benzyl-2-(4,4-dimethyloxazolidine-3-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2365230.png)

![3-Chloro-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2365233.png)

![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2365236.png)

![8-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-7-(4-fluorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2365237.png)

![3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2365239.png)

![5-methyl-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2365245.png)

![1,6,7,8-tetramethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2365250.png)